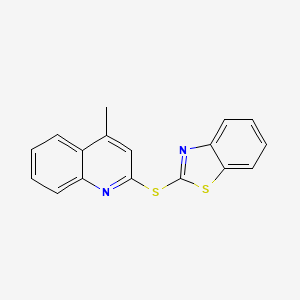![molecular formula C22H24ClN3O2 B5115549 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5115549.png)
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. It binds to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways. This results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, leading to changes in mood and behavior. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to have antioxidant and neuroprotective properties, which may have potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the specific modulation of the endocannabinoid system. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, there are also limitations to its use in lab experiments. It has been found to have off-target effects on other receptors, which may complicate the interpretation of results. Additionally, its psychoactive effects may confound behavioral studies.
Direcciones Futuras
There are several future directions for the study of 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione. One area of interest is the development of novel analogs with improved selectivity and reduced off-target effects. Another area of interest is the investigation of its potential therapeutic applications in various medical conditions such as pain, inflammation, and neurological disorders. Additionally, there is a need for further research on its mechanism of action and the downstream signaling pathways that it modulates.
Métodos De Síntesis
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of 1-(2-phenylethyl)-4-(3-chlorophenyl)piperazine with maleic anhydride. The resulting product is then treated with sodium hydroxide to form the final compound.
Aplicaciones Científicas De Investigación
3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-7-4-8-19(15-18)24-11-13-25(14-12-24)20-16-21(27)26(22(20)28)10-9-17-5-2-1-3-6-17/h1-8,15,20H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELRYDVEYVUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[N-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5115467.png)
![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5115477.png)
![N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5115484.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5115507.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5115509.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5115528.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)

